(Z)-5-Chloropent-2-ene is an organic compound classified as a chlorinated alkene. Its molecular formula is C₅H₉Cl, and it features a double bond between the second and third carbon atoms in the chain, with a chlorine atom attached to the fifth carbon. The "Z" designation indicates that the highest priority substituents (the chlorine and the methyl group) are on the same side of the double bond, according to the Cahn-Ingold-Prelog priority rules. This compound is a colorless liquid at room temperature and possesses a characteristic odor.
Several methods exist for synthesizing (Z)-5-Chloropent-2-ene:
(Z)-5-Chloropent-2-ene finds applications in various fields:
(Z)-5-Chloropent-2-ene shares structural similarities with other chlorinated alkenes. Here are some notable comparisons:
| Compound Name | Structure | Key Differences |
|---|---|---|
| (E)-5-Chloropent-2-ene | Same molecular formula | Different spatial arrangement (E isomer) |
| 3-Chlorobutene | C₄H₇Cl | Shorter carbon chain; different reactivity |
| 1-Chlorohexene | C₆H₁₁Cl | Longer carbon chain; different physical properties |
| 4-Chloro-3-methylbutene | C₅H₉Cl | Methyl substitution on a different carbon |
The uniqueness of (Z)-5-Chloropent-2-ene lies in its specific stereochemistry and the position of the chlorine atom, which influences its reactivity and potential applications compared to its analogs.